(1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid (often abbreviated as 1S,3S-ACPD) is a synthetic compound used extensively in neuroscience research. It acts as a selective agonist for group II metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 receptors. [] These receptors play a crucial role in modulating neuronal excitability and synaptic plasticity in the central nervous system. [] (1S,3S)-1-Aminocyclopentane-1,3-dicarboxylic acid serves as a valuable tool for investigating the physiological and pathological roles of these receptors in various neurological and psychiatric disorders.
The compound is synthesized from L-serine, a naturally occurring amino acid. Its classification falls under the category of amino acid derivatives, specifically as a cyclic amino acid due to its cyclopentane structure. The systematic name reflects its stereochemistry, indicating the specific three-dimensional arrangement of its atoms.
The synthesis of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid can be achieved through various methods. A prominent technique involves the use of lithiotrimethylsilyldiazomethane in combination with ketones to generate alkylidenecarbenes. This process allows for the introduction of chirality at the quaternary center through C-H insertion reactions.
The molecular formula for (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is . The compound features a cyclopentane ring with two carboxylic acid groups and an amino group attached.
Molecular structure elucidation can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography to confirm the stereochemistry and spatial arrangement of atoms.
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid participates in various chemical reactions primarily due to its functional groups:
These reactions are essential for synthesizing derivatives that may have enhanced pharmacological properties.
The mechanism of action for (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid primarily revolves around its role as an agonist at metabotropic glutamate receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.
This mechanism underlines its potential applications in treating neurological disorders by modulating excitatory neurotransmission.
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during synthetic processes.
The scientific applications of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid are diverse:
The pharmacological activity of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) stereoisomers is critically dependent on their three-dimensional configuration. The (1S,3S) enantiomer exhibits distinct binding characteristics compared to its (1S,3R) and (1R,3S) counterparts due to specific spatial orientation of functional groups that influence receptor docking efficiency. Group II mGlu receptors (mGluR2/3), which are negatively coupled to adenylyl cyclase, demonstrate marked stereoselectivity. Research indicates that the trans configuration (particularly 1S,3R-ACPD) shows higher affinity for Group II receptors than the cis isomers, though (1S,3S)-ACPD retains partial activity [2] [7].
The molecular basis for this selectivity resides in the orientation of the C1 and C3 substituents relative to the cyclopentane ring. The equatorial-axial positioning in (1S,3R)-ACPD allows optimal interaction with the Venus flytrap domain of Group II receptors, whereas (1S,3S)-ACPD's diequatorial conformation exhibits reduced complementarity. Mutagenesis studies suggest that Ser150 and Thr168 residues in mGluR3 create hydrogen-bonding interactions preferentially stabilized by the (1S,3R) configuration [3] [6]. This stereochemical precision underscores why minor configurational changes dramatically alter receptor activation profiles.
Table 1: Stereochemical Configurations of ACPD Enantiomers
Stereoisomer | Configuration | Primary mGluR Target | Relative Potency at Group II |
---|---|---|---|
(1S,3R)-ACPD | trans | Group I/II | +++ |
(1R,3S)-ACPD | trans | Low affinity | + |
(1S,3S)-ACPD | cis | Group II | ++ |
(1R,3R)-ACPD | cis | Negligible activity | - |
(1S,3S)-ACPD demonstrates subtype-specific efficacy across metabotropic glutamate receptors:
Functional assays reveal that (1S,3S)-ACPD's intrinsic activity is context-dependent. In hippocampal slices, it produces only 40-50% of the maximal cAMP inhibition achieved by selective Group II agonists like LY354740. This partial agonism may arise from suboptimal stabilization of the receptor's active conformation [3] [4]. Notably, (1S,3S)-ACPD exhibits biased signaling at mGluR2, preferentially inhibiting cAMP over β-arrestin recruitment pathways—a property potentially exploitable for neuroprotective therapeutic development [6].
The pharmacodynamic profiles of ACPD stereoisomers reveal striking functional divergences:
Receptor Selectivity: (1S,3R)-ACPD activates both Group I (PI-coupled) and Group II (cAMP-inhibitory) receptors with EC₅₀ values of 8.2μM and 5.3μM respectively, while (1S,3S)-ACPD shows 3-5 fold lower potency at these targets [7]. The (1R,3S) enantiomer exhibits negligible activity at all mGluR subtypes [1] [7].
Cellular Glutamate Modulation: (1R,3S)-ACPD (500μM) reduces astrocytic intracellular glutamate by >50% via competitive uptake through glutamate transporters (Kₘ = 6.51 ± 2.38 mM). In contrast, (1S,3S)-ACPD lacks this transporter interaction, indicating stereospecificity in uptake mechanisms [1].
Synergistic Effects: (1S,3R)-ACPD increases cAMP formation in neonatal hippocampus through synergistic interaction between Group I and Group II mGluRs. This requires co-activation of both receptor populations—PI hydrolysis via mGluR5 and cAMP inhibition via mGluR3—which potentiates adenosine-mediated cAMP accumulation. (1S,3S)-ACPD fails to elicit this synergy due to weaker Group I activation [4].
Neuronal Excitability: At rat dorsolateral septal nuclei, (1S,3R)-ACPD (5-10μM) induces burst firing independent of inositol triphosphate (IP₃) pathways. This effect is antagonized by L-AP3, while (1S,3S)-ACPD shows minimal electrophysiological activity [8].
Table 2: Functional Comparison of ACPD Stereoisomers in Neural Systems
Pharmacodynamic Effect | (1S,3R)-ACPD | (1S,3S)-ACPD | (1R,3S)-ACPD |
---|---|---|---|
PI hydrolysis (EC₅₀, hippocampus) | 8.2 ± 1.1 μM | >100 μM | >300 μM |
cAMP inhibition (Group II efficacy) | 100% | 40-50% | <10% |
Glutamate transporter uptake (Kₘ) | Not transported | Not transported | 6.51 ± 2.38 mM |
Burst firing induction threshold | 5 μM | No effect (≤100 μM) | No effect (≤100 μM) |
Synergistic cAMP formation | +++ (5-10 fold) | - | - |
These pharmacodynamic differences highlight how stereochemistry dictates functional outcomes—from molecular interactions to neural circuit modulation. The (1S,3S) configuration generates a distinct neurochemical profile exploitable for dissecting mGluR subtype contributions to synaptic plasticity [3] [6] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0